molecular formula C13H13BrFN3O B2830742 4-bromo-2-(4-fluorophenyl)-5-(isopropylamino)-3(2H)-pyridazinone CAS No. 478049-04-6

4-bromo-2-(4-fluorophenyl)-5-(isopropylamino)-3(2H)-pyridazinone

Cat. No.: B2830742
CAS No.: 478049-04-6
M. Wt: 326.169
InChI Key: MMKNBXVJYWEWCU-UHFFFAOYSA-N
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Description

4-bromo-2-(4-fluorophenyl)-5-(isopropylamino)-3(2H)-pyridazinone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazinone core substituted with bromine, fluorophenyl, and isopropylamino groups, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(4-fluorophenyl)-5-(isopropylamino)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazinone core, followed by the introduction of the bromine, fluorophenyl, and isopropylamino substituents through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent control of reaction parameters and purification steps to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(4-fluorophenyl)-5-(isopropylamino)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The bromine and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-bromo-2-(4-fluorophenyl)-5-(isopropylamino)-3(2H)-pyridazinone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Biology: This compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-bromo-2-(4-fluorophenyl)-5-(isopropylamino)-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-fluorobiphenyl: Shares the bromine and fluorophenyl groups but lacks the pyridazinone core and isopropylamino group.

    2-bromo-4-fluorophenyl acetate: Contains bromine and fluorophenyl groups but differs in the overall structure and functional groups.

Uniqueness

4-bromo-2-(4-fluorophenyl)-5-(isopropylamino)-3(2H)-pyridazinone is unique due to its combination of substituents and the pyridazinone core, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

4-bromo-2-(4-fluorophenyl)-5-(propan-2-ylamino)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrFN3O/c1-8(2)17-11-7-16-18(13(19)12(11)14)10-5-3-9(15)4-6-10/h3-8,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKNBXVJYWEWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C(=O)N(N=C1)C2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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